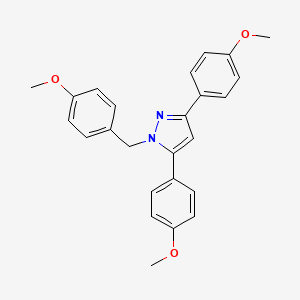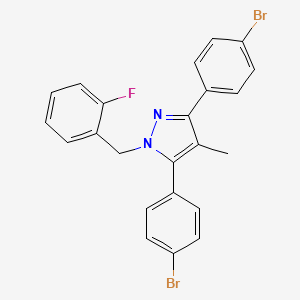![molecular formula C14H11ClN6O3 B10913970 N-(4-chlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10913970.png)
N-(4-chlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(4-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the nitro group: Nitration of the pyrazole ring using nitric acid or other nitrating agents.
Attachment of the chlorophenyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative or its activated form.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form different oxidation states.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, N3-(4-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is studied for its potential as a building block for more complex molecules.
Biology
Biologically, pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential as therapeutic agents. They might be tested for efficacy against various diseases in preclinical and clinical studies.
Industry
Industrially, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N3-(4-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N~3~-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide: Lacks the nitro group and pyrazolylmethyl substitution.
1-(4-Nitrophenyl)-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but different substitution pattern.
Uniqueness
The presence of both the nitro group and the pyrazolylmethyl substitution in N3-(4-CHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE might confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C14H11ClN6O3 |
|---|---|
Molecular Weight |
346.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H11ClN6O3/c15-10-1-3-11(4-2-10)17-14(22)13-5-6-19(18-13)9-20-8-12(7-16-20)21(23)24/h1-8H,9H2,(H,17,22) |
InChI Key |
KEWPYADBMKCEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B10913899.png)
![Methyl 6-ethyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10913901.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(morpholin-4-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913903.png)

![6-cyclopropyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913906.png)
![1-benzyl-N-(2,6-dichlorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913908.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10913918.png)
![6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913920.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10913940.png)
![3,6-dicyclopropyl-N-(2,3-dihydro-1H-inden-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913942.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10913956.png)
![2-[4-(difluoromethoxy)phenyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10913962.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10913963.png)
